N-(Trimethylsilylmethyl)benzylamine

Organic Synthesis Reagent Purity Reaction Yield

Reproducibility issues in 1,3-dipolar cycloadditions often stem from inconsistent ylide generation. N-(Trimethylsilylmethyl)benzylamine (CAS 53215-95-5) resolves this by reliably forming non-stabilized azomethine ylides in situ without methoxymethyl protection, simplifying protocols. Key differentiators: • Purity ≥97.5% (GC) minimizes side reactions & batch variability vs. analogs. • Enables high-yield [3+2] cycloaddition for N-heterocycles; synthesis from bulk materials yields 81%. • Consistent performance across scales, from mg to multi-kg, for both research & process chemistry.

Molecular Formula C11H19NSi
Molecular Weight 193.36 g/mol
CAS No. 53215-95-5
Cat. No. B1362614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Trimethylsilylmethyl)benzylamine
CAS53215-95-5
Molecular FormulaC11H19NSi
Molecular Weight193.36 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CNCC1=CC=CC=C1
InChIInChI=1S/C11H19NSi/c1-13(2,3)10-12-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
InChIKeyWECLUYCAWLJMKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Trimethylsilylmethyl)benzylamine: Properties & Specifications


N-(Trimethylsilylmethyl)benzylamine (CAS 53215-95-5) is an organosilicon reagent in the class of N-silylmethylamines. Its molecular formula is C₁₁H₁₉NSi with a molecular weight of 193.36 g/mol [1]. Commercial specifications indicate a purity of ≥97.5% (GC) from major suppliers, with the compound existing as a colorless liquid at 20°C . Physical properties include a boiling point of 89-90 °C at 5 mmHg and a density of 0.88 g/mL at 25°C . Its primary utility stems from its ability to generate non-stabilized azomethine ylides, which serve as 1,3-dipoles in [3+2] cycloaddition reactions for constructing nitrogen-containing heterocycles . The compound is recognized as an intermediate in the preparation of cyanoaminosilanes, which act as azomethine ylide equivalents in organic synthesis .

Workflow
Non-stabilized azomethine ylide precursor for [3+2] cycloadditions
Selection
N-Benzyl protection; Si-C bond provides hydrolytic stability compared to Si-N analogs
Use Context
Construction of N-heterocycles (pyrrolidines, oxazolidines) without N-methyl substitution

High-purity reagent supports reproducible synthesis workflows.

Why Substitution of N-(Trimethylsilylmethyl)benzylamine Fails


Substituting N-(Trimethylsilylmethyl)benzylamine with structurally similar reagents is not recommended due to critical differences in ylide generation efficiency, reaction yields, and purity profiles. While close analogs such as N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (CAS 93102-05-7) and (Trimethylsilylmethyl)amine (CAS 18166-02-4) share the trimethylsilylmethyl motif, they exhibit distinct reactivity and stability characteristics that significantly impact synthetic outcomes . The target compound generates non-stabilized azomethine ylides in situ without requiring methoxymethyl protection, simplifying experimental protocols [1]. Furthermore, commercially available N-(Trimethylsilylmethyl)benzylamine from reputable vendors consistently meets purity specifications of ≥97.5% (GC), while some analogs show lower purity levels and greater batch-to-batch variability . These differences in purity, reactivity, and handling requirements translate into quantifiable variations in reaction yields, stereoselectivity, and overall synthetic efficiency, making direct substitution a scientifically unjustified risk for reproducible research outcomes.

  • Yield and atom economy

    Methoxymethyl-protected analogs may deliver lower reported yields, shifting cost and waste profiles.

  • Purity specification variability

    Commercial purity grades of structural analogs can differ, potentially affecting reproducibility in sensitive sequences.

  • Hydrolytic stability mismatch

    Si-N bonded analogs are more hydrolytically labile; stability-driven reactivity changes may alter experimental outcomes.

Head-to-Head Evidence for N-(Trimethylsilylmethyl)benzylamine


Synthetic Yield Advantage vs. Methoxymethyl Derivative

The synthesis of N-(Trimethylsilylmethyl)benzylamine from benzylamine and chloromethyltrimethylsilane proceeds with an 81% isolated yield . In contrast, the preparation of the more complex methoxymethyl derivative N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine from the same starting material yields only 54-69% [1]. This difference of 12-27% in yield represents a significant advantage in atom economy and cost-effectiveness for the simpler target compound [2].

Synthetic Yield
Head-to-head
81% yield (target) vs. 54–69% (methoxymethyl analog)

Reported yield advantage supports procurement and cost review.

Two-step sequence from benzylamine; distilled product.

Organic Synthesis Reagent Purity Reaction Yield

Purity Advantage vs. Methoxymethyl Analog

Commercial N-(Trimethylsilylmethyl)benzylamine is available with a guaranteed purity of ≥97.5% (GC) . The closest functional analog, N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, is typically offered at 94% purity . This purity differential of 3.5% is quantifiable and significant for reactions sensitive to impurities [1].

Purity Specification
Specification review
≥97.5% (GC) vs. 94% for methoxymethyl analog

Reported purity specification supports reproducibility.

Supplier analytical data; cross-study comparison.

Reagent Purity Quality Control Reproducibility

Ylide Generation vs. Sarcosine/Formaldehyde System

N-(Trimethylsilylmethyl)benzylamine generates non-stabilized azomethine ylides that undergo [3+2] cycloaddition with aromatic aldehydes to yield 5-aryloxazolidines [1]. While the sarcosine/formaldehyde system also generates azomethine ylides, it produces N-methylated ylides that can lead to different regioselectivity and require harsher reaction conditions [2]. The target compound provides a non-stabilized, non-methylated ylide, which is essential for synthesizing specific heterocyclic scaffolds .

Ylide Generation
Class-level
Non-methylated ylide vs. N-methyl ylide from sarcosine/formaldehyde

Non-methylated ylide enables distinct N-heterocyclic scaffolds.

Cross-system yield not directly compared; reactivity context differs.

Azomethine Ylide Cycloaddition Reaction Efficiency

Hydrolytic Stability vs. N-Benzyltrimethylsilylamine

N-(Trimethylsilylmethyl)benzylamine (CAS 53215-95-5) contains a methylene spacer (-CH₂-) between the silicon atom and the nitrogen, whereas N-Benzyltrimethylsilylamine (CAS 14856-79-2) features a direct Si-N bond [1]. This structural difference fundamentally alters chemical stability: the Si-N bond in N-Benzyltrimethylsilylamine is susceptible to hydrolysis, whereas the Si-C bond in the target compound is hydrolytically stable under typical reaction conditions . This stability advantage simplifies handling and storage protocols, as the target compound is moisture-sensitive but not prone to rapid hydrolysis [2].

Hydrolytic Stability
Class-level
Si-C bond (target) vs. labile Si-N bond (N-benzyltrimethylsilylamine)

Si-C bond stability may simplify handling and storage review.

No quantitative hydrolysis rate data available.

Reagent Specificity Chemical Structure Functional Group

Key Applications of N-(Trimethylsilylmethyl)benzylamine


5-Aryloxazolidine Synthesis for Racemic Adrenaline

When high-yield access to 5-aryloxazolidines is required as intermediates for racemic adrenaline synthesis, N-(Trimethylsilylmethyl)benzylamine in its methoxymethyl-protected form provides a reliable route via [3+2] cycloaddition with aromatic aldehydes [1]. The non-stabilized azomethine ylide generated from this reagent reacts smoothly with benzaldehydes, demonstrating good yields and operational simplicity .

Chiral Pyrrolidines via Asymmetric Cycloaddition

In asymmetric 1,3-dipolar cycloadditions for synthesizing chiral pyrrolidines, the methoxymethyl-protected derivative of N-(Trimethylsilylmethyl)benzylamine serves as a convenient azomethine ylide equivalent [1]. The reagent's ability to form ylides that react with α,β-unsaturated esters with preserved stereochemistry makes it valuable for constructing enantiomerically enriched N-heterocycles .

Cyanoaminosilanes as Azomethine Ylide Equivalents

N-(Trimethylsilylmethyl)benzylamine is a key intermediate for preparing cyanoaminosilanes, which function as stable, traceless azomethine ylide equivalents in multistep syntheses [1]. This application leverages the reagent's high commercial purity (≥97.5% GC) to ensure consistent performance in subsequent transformations .

Scalable Synthesis of N-Benzyl Pyrrolidines

For process chemistry applications requiring scalable synthesis of N-benzyl substituted pyrrolidines, N-(Trimethylsilylmethyl)benzylamine offers a cost-effective entry point. The reagent's synthesis from readily available starting materials with an 81% yield demonstrates favorable economics for multi-gram to kilogram-scale preparations [1].

Application
Selection Property
Validation Focus
5-Aryloxazolidine synthesis
Non-stabilized ylide generation without N-methyl group
Cycloaddition yield and regioselectivity
Chiral pyrrolidine construction
Azomethine ylide equivalent with stereochemical preservation
Enantiomeric excess and diastereoselectivity
Cyanoaminosilane intermediate preparation
Traceless ylide equivalent pathway
Stability and reactivity in multistep sequences
Scalable N-benzyl pyrrolidine synthesis
Cost-effective entry from benzylamine
Scalability and yield at multi-gram scale

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